REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]([C:15]([O:17]C)=O)=[CH:3][CH:2]=1.C[N:20](C)CCN.N#N>C(O)CC>[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]([C:15]([NH2:20])=[O:17])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C2=NC3=CC=CC=C3C=C12)C(=O)OC
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three days under N2
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 (100 ml) and 1M Na2CO3 (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on alumina
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2 /MeOH (199:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C2=NC3=CC=CC=C3C=C12)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |